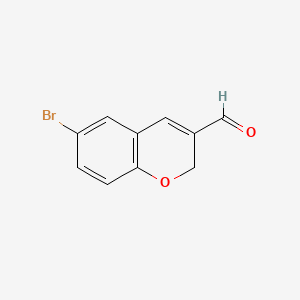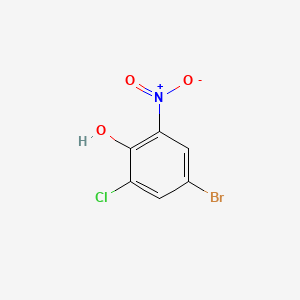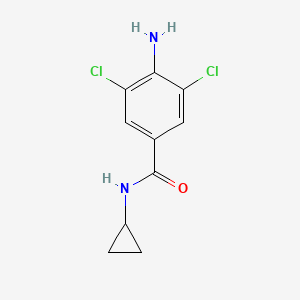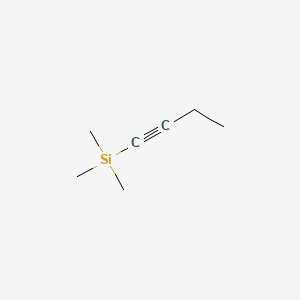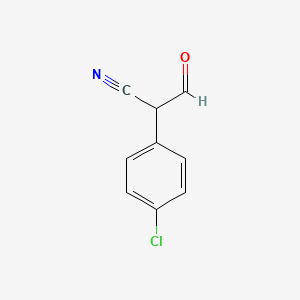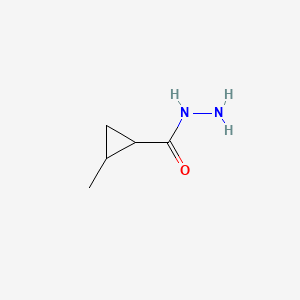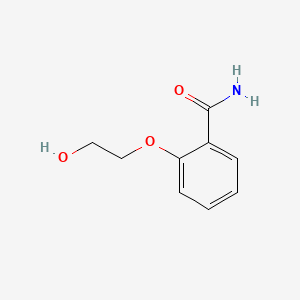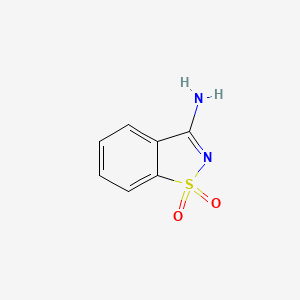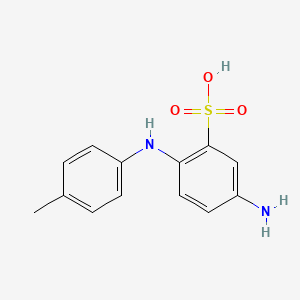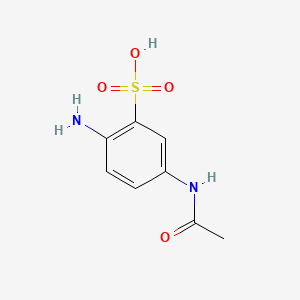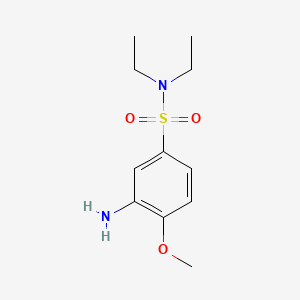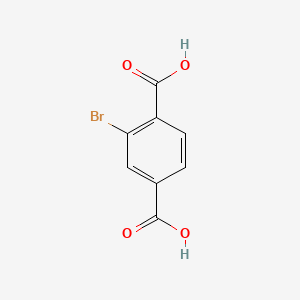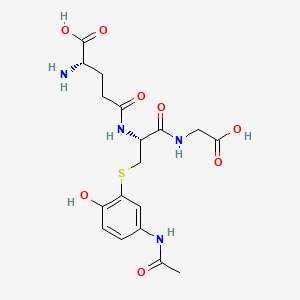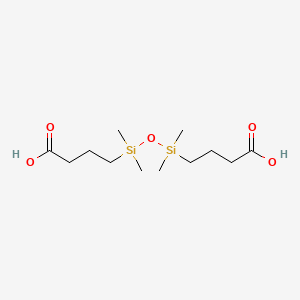
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane
Descripción general
Descripción
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a compound with the molecular formula C12H26O5Si2 . It is also known by other names such as 4,4’- (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dibutanoic acid .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C12H26O5Si2/c1-18(2,9-5-7-11(13)14)17-19(3,4)10-6-8-12(15)16/h5-10H2,1-4H3,(H,13,14)(H,15,16) . This provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane are not available, it’s known that similar compounds can participate in various reactions .Physical And Chemical Properties Analysis
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane has a molecular weight of 306.50 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 306.13187699 g/mol . The topological polar surface area is 83.8 Ų .Aplicaciones Científicas De Investigación
Synthesis of Amphiphilic Block Copolymers
- Scientific Field : Polymer Chemistry
- Summary of the Application : 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is used in the synthesis of amphiphilic block copolymers. These copolymers have attracted much research interest due to their ability to self-assemble .
- Methods of Application or Experimental Procedures : The condensation polymerization of 1,3-bis(3-carboxypropyl)tetramethyldisiloxane with poly (ethylene glycol) (PEG) systems was catalyzed by resin immobilized lipase B from Candida antarctica (CALB). The reactions were carried out in the bulk (without use of solvent) at 80 °C and under reduced pressure (500 mmHg vacuum gauge) .
- Results or Outcomes : The thermal stability of the enzymatically synthesized copolymers was found to increase with increased dimethylsiloxane content in the copolymers .
Synthesis of Functional Poly(siloxane amine)s
- Scientific Field : Material Science
- Summary of the Application : 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source. However, it typically involves a click polymerization reaction between the epoxy group and the amine group .
- Results or Outcomes : The synthesized functional poly(siloxane amine)s have potential applications in material and biological fields .
Preparation of Polymer Electrolyte Membranes
- Scientific Field : Energy Storage
- Summary of the Application : 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is used to prepare polymer electrolyte membranes (PEM) for fuel cell applications .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source. However, it typically involves the synthesis of polymer electrolyte membranes using this compound .
- Results or Outcomes : The prepared polymer electrolyte membranes can be used in fuel cells, which are important for energy storage and conversion .
Organic Modification
- Scientific Field : Organic Chemistry
- Summary of the Application : 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be used for organic modification .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source. However, it typically involves the use of this compound as a chemical intermediate in the preparation of silicone compounds .
- Results or Outcomes : The outcomes of this application can vary widely depending on the specific silicone compounds that are synthesized .
Reduction of Functional Groups
- Scientific Field : Organic Chemistry
- Summary of the Application : Tetramethyldisiloxane (TMDS), a family member of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, is largely composed of the reduction of functional groups with increasing applications for carbon−carbon bond formation .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source. However, it typically involves the use of this compound as a reducing agent .
- Results or Outcomes : This reagent can be a safe alternative to H2, LiAlH4, and other reactive reagents .
Organic Modification
- Scientific Field : Organic Chemistry
- Summary of the Application : 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be used for organic modification .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source. However, it typically involves the use of this compound as a chemical intermediate in the preparation of silicone compounds .
- Results or Outcomes : The outcomes of this application can vary widely depending on the specific silicone compounds that are synthesized .
Safety And Hazards
When handling 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5Si2/c1-18(2,9-5-7-11(13)14)17-19(3,4)10-6-8-12(15)16/h5-10H2,1-4H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFJTRYBMVMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC(=O)O)O[Si](C)(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062990 | |
| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
CAS RN |
3353-68-2 | |
| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



